Cphpc

描述

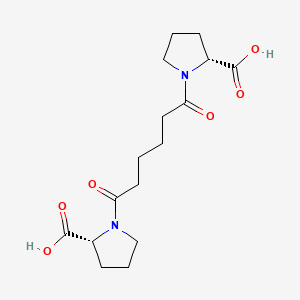

Structure

3D Structure

属性

IUPAC Name |

(2R)-1-[6-[(2R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O6/c19-13(17-9-3-5-11(17)15(21)22)7-1-2-8-14(20)18-10-4-6-12(18)16(23)24/h11-12H,1-10H2,(H,21,22)(H,23,24)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLAWYIBLZNRFZ-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)CCCCC(=O)N2CCC[C@@H]2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176996 | |

| Record name | Miridesap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224624-80-0 | |

| Record name | CPHPC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224624-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miridesap [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224624800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miridesap | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Miridesap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-1-[6-[R-2-CARBOXY-PYRROLIDIN-1-YL]-6-OXO-HEXANOYL] PYRROLIDINE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRIDESAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO97N24A47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Miridesap (CPHPC) in Amyloidosis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core mechanism of action of (R)-1-[6-[(R)-2-carboxy-pyrrolidin-1-yl]-6-oxo-hexanoyl]pyrrolidine-2-carboxylic acid, also known as CPHPC or Miridesap. It details the molecular interactions, pharmacokinetic effects, and the therapeutic rationale for its use in treating amyloidosis.

Executive Summary

Amyloidosis is a group of diseases characterized by the extracellular deposition of misfolded proteins as insoluble amyloid fibrils. A universal, non-fibrillar component of these deposits is Serum Amyloid P component (SAP), a normal plasma glycoprotein that binds to all types of amyloid fibrils.[1][2] SAP stabilizes these fibrils, protecting them from degradation and contributing to the persistence of amyloid deposits.[3][4]

This compound is a small molecule drug designed as a competitive inhibitor of SAP binding to amyloid fibrils.[1] Its unique palindromic structure confers a powerful and novel pharmacological mechanism. This compound cross-links pairs of pentameric SAP molecules in the circulation, forming a decameric complex.[4][5][6] This complex is rapidly recognized and cleared from the bloodstream by hepatocytes.[3][4][5] The result is a profound and sustained depletion of circulating SAP, which alters the equilibrium between SAP in the plasma and SAP bound to amyloid deposits, promoting the dissociation of SAP from the fibrils.[5] This action is a prerequisite for subsequent immunotherapeutic interventions aimed at clearing the amyloid deposits themselves.[7][8]

Core Mechanism of Action

The mechanism of this compound can be understood as a two-fold process: competitive inhibition and accelerated clearance.

2.1 Molecular Interaction and Cross-linking

-

SAP Structure: SAP is a pentamer composed of five identical, non-covalently associated subunits. Each subunit possesses a calcium-dependent ligand-binding site on one face of the molecule (the 'B' face).[5]

-

This compound's Palindromic Design: this compound is a symmetrical, palindromic molecule with two D-proline residues joined by an aliphatic linker.[5] This structure allows a single this compound molecule to bridge the binding sites of two separate SAP pentamers.[6]

-

Decamer Formation: Five molecules of this compound can effectively cross-link two SAP pentamers "B-face to B-face," forming a stable decameric complex.[4][5] This multipoint binding greatly increases the avidity of the interaction between this compound and SAP.[5]

-

Hepatic Clearance: The resulting SAP-CPHPC decameric complex is rapidly cleared from circulation, primarily by the asialoglycoprotein receptor in the liver.[5] This novel mechanism represents the first instance of a small molecule drug designed to deplete a specific pathological plasma protein.[3]

2.2 Depletion of SAP and Re-equilibration

By efficiently removing SAP from the circulation, this compound disrupts the dynamic equilibrium between plasma SAP and amyloid-bound SAP.[5][9] The sustained low levels of circulating SAP promote the gradual dissociation of SAP from the amyloid deposits in the tissues, effectively "unmasking" them.[5] While this compound alone can reduce the SAP content within deposits, its primary role in current therapeutic strategies is to prepare the deposits for targeting by other agents.[7][8][10] Specifically, depleting circulating SAP is critical before administering anti-SAP antibodies, as it prevents the formation of immune complexes in the blood and allows the antibodies to target the residual SAP remaining in the tissue deposits.[11]

Quantitative Data Summary

The efficacy of this compound has been quantified in various studies, from in vitro binding assays to clinical trials in patients with systemic amyloidosis.

| Parameter | Value / Observation | Context | Reference |

| Binding Affinity | Apparent Affinity Constant (Kd): ~10 nM | Isothermal calorimetry for this compound binding to human SAP. | [5] |

| IC50 (in vitro): ~µM range | Inhibition of mouse SAP binding to amyloid fibrils. | [3] | |

| Preclinical Efficacy | >95% reduction in circulating human SAP | In human SAP transgenic mice within 3 hours of administration. | [1] |

| Significantly less amyloid load (p < 0.0001) | In human SAP transgenic mice after 40 days of this compound treatment. | [5] | |

| Clinical Efficacy | >95% sustained depletion of circulating SAP | In patients with systemic amyloidosis receiving this compound. | [12] |

| ~90% reduction in SAP content of deposits | Analysis of amyloidotic organs from patients treated with this compound. | [12] | |

| Plasma SAP reduced to ~2 mg/L | In patients with a large amyloid load after a 48-hour infusion. | [9] | |

| Plasma SAP reduced to ~0.5 mg/L | In patients with a small/no amyloid load after a 48-hour infusion. | [9] | |

| Pharmacokinetics | Plasma Half-life: ~1.5 hours | In humans; cleared rapidly, primarily by the kidney. | [3] |

Key Experimental Protocols

The development and validation of this compound's mechanism of action rely on several key experimental methodologies.

4.1 In Vitro SAP-CPHPC Interaction Analysis

-

Objective: To confirm the cross-linking of SAP pentamers into decamers by this compound.

-

Methodology: Gel Filtration Chromatography

-

Preparation: Isolate human SAP and prepare solutions of this compound at varying molar ratios relative to the SAP protomer.

-

Incubation: Mix isolated SAP or whole human serum with this compound at ratios from equimolar to >100-fold molar excess. Incubate under physiological buffer conditions (e.g., Tris-buffered saline with CaCl2).

-

Chromatography: Apply the mixtures to a calibrated gel filtration column (e.g., Superdex 200).

-

Analysis: Monitor the elution profile by UV absorbance at 280 nm. The shift of the SAP peak to a higher molecular weight corresponding to a decamer (~500 kDa) confirms cross-linking. At very high molar excess of this compound, the peak should revert to the pentameric form (~125 kDa) as individual this compound molecules occupy each binding site, preventing cross-linking.[5]

-

4.2 Quantification of SAP Depletion in Patients

-

Objective: To measure the concentration of SAP in patient plasma during this compound administration.

-

Methodology: Sandwich ELISA

-

Plate Coating: Coat microtiter plates with a polyclonal anti-human SAP antibody.

-

Blocking: Block non-specific binding sites with a suitable blocking agent (e.g., bovine serum albumin).

-

Sample Addition: Add patient plasma samples, diluted appropriately, along with a standard curve of purified human SAP.

-

Detection: Add a second, enzyme-linked (e.g., HRP-conjugated) monoclonal or polyclonal anti-SAP antibody that recognizes a different epitope.

-

Substrate Reaction: Add a chromogenic substrate (e.g., TMB) and stop the reaction.

-

Measurement: Read the absorbance at the appropriate wavelength and calculate SAP concentrations by interpolating from the standard curve.[1][5]

-

4.3 Visualization of Amyloid Load and SAP Depletion in Vivo

-

Objective: To non-invasively quantify the total body amyloid load and assess the removal of SAP from deposits.

-

Methodology: 123I-SAP Scintigraphy

-

Tracer Administration: A baseline scan is performed by administering a standard dose of radiolabeled 123I-SAP to the patient.[5]

-

Baseline Imaging: After a 24-hour uptake period, whole-body scintigraphy is performed to image the localization and quantify the amount of tracer bound to amyloid deposits.[5]

-

This compound Treatment: The patient begins the this compound infusion protocol.

-

Follow-up Imaging: Patients are scanned at intervals during and after the infusion. The dissociation of 123I-SAP from the deposits, evidenced by a decreasing signal from amyloid-laden organs (e.g., liver, spleen, kidneys) and redistribution of the tracer, provides direct evidence of this compound's action in depleting SAP from tissue deposits.[5][7]

-

Therapeutic Application and Future Directions

The primary clinical application of this compound is as an enabling drug for anti-SAP antibody therapy.[8] The combination of this compound to first deplete circulating SAP, followed by an anti-SAP monoclonal antibody (such as dezamizumab) to target the remaining amyloid-bound SAP, has been shown to trigger a macrophage-mediated clearance of amyloid deposits in organs like the liver and spleen.[7][10]

While this combination therapy showed promise, particularly for visceral amyloidosis, trials in cardiac amyloidosis did not demonstrate significant amyloid removal, potentially due to limited antibody uptake in the heart.[13] Further research may explore alternative dosing regimens or delivery mechanisms for this compound to maximize SAP depletion from all tissue compartments, potentially enhancing the efficacy of subsequent amyloid-clearing therapies.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Interaction of serum amyloid P component with hexanoyl bis(d-proline) (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Therapeutic Clearance of Amyloid by Antibodies to Serum Amyloid P Component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Target Mediated Drug Disposition Model of this compound in Patients with Systemic Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Target Mediated Drug Disposition Model of this compound in Patients with Systemic Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Results from a Initial Clinical Trial of this compound to Treat Systemic Amyloidosis – Fight Aging! [fightaging.org]

- 11. researchgate.net [researchgate.net]

- 12. Sustained pharmacological depletion of serum amyloid P component in patients with systemic amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacodynamic evaluation and safety assessment of treatment with antibodies to serum amyloid P component in patients with cardiac amyloidosis: an open-label Phase 2 study and an adjunctive immuno-PET imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CPHPC in Serum Amyloid P Component Depletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serum Amyloid P component (SAP) is a universal constituent of amyloid deposits, where it contributes to the pathogenesis of amyloidosis by stabilizing amyloid fibrils and protecting them from degradation.[1][2][3] The small molecule drug, (R)-1-[6-[(R)-2-carboxy-pyrrolidin-1-yl]-6-oxo-hexanoyl]pyrrolidine-2-carboxylic acid, commonly known as CPHPC or miridesap, represents a significant therapeutic advancement by effectively depleting circulating SAP.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in depleting SAP, and the experimental methodologies used to evaluate its effects.

Introduction to Serum Amyloid P Component (SAP) and its Pathological Role

Serum Amyloid P component (SAP) is a normal plasma glycoprotein belonging to the pentraxin family of proteins.[1][3] It is the identical serum form of the amyloid P component (AP) and is universally found in all types of amyloid deposits, regardless of the primary fibril protein.[1][2] In these deposits, SAP binds to amyloid fibrils in a calcium-dependent manner, contributing to their stability and resistance to proteolytic degradation.[1][2] This stabilization is a key factor in the persistence of amyloid deposits and the progression of amyloid-related diseases.[2][5] Consequently, targeting SAP for removal from the circulation and from amyloid deposits has emerged as a promising therapeutic strategy for amyloidosis.[6]

This compound: A Novel Approach to SAP Depletion

This compound is a palindromic, proline-derived small molecule specifically designed to interact with human SAP.[4][7] Its development was a crucial step towards targeted anti-amyloid therapy.[4] The administration of this compound leads to a rapid and profound reduction in circulating SAP levels, a critical step in destabilizing amyloid deposits.[5][8]

Mechanism of Action

The primary mechanism of this compound involves its unique ability to cross-link SAP pentamers. The symmetrical structure of this compound allows a single molecule to bind to two separate SAP pentamers.[4][9] This interaction is calcium-dependent and occurs at the B-face (binding face) of the SAP molecules.[4][9]

This cross-linking results in the formation of a decameric complex, consisting of two SAP pentamers and five this compound molecules.[7][9] This abnormal decameric structure is recognized by the liver and is rapidly cleared from the circulation.[7][10][11] This efficient clearance mechanism leads to a sustained depletion of more than 95% of circulating SAP for as long as the drug is administered.[2][5][8] The depletion of circulating SAP disrupts the equilibrium between plasma SAP and amyloid-bound SAP, leading to the gradual removal of SAP from existing amyloid deposits.[7][10]

Figure 1. Mechanism of this compound-mediated SAP depletion.

Quantitative Efficacy of this compound

Clinical and preclinical studies have demonstrated the high efficacy of this compound in depleting SAP. The following tables summarize key quantitative data from these studies.

Table 1: Plasma SAP Depletion in Humans

| Study Reference | Patient Population | This compound Dosage | Duration of Treatment | Plasma SAP Reduction |

| Pepys et al. (2002)[10] | 7 patients with systemic amyloidosis | 0.25–6 mg/kg/day (IV infusion) | 48 hours | >90% by end of infusion |

| Gillmore et al. (2010)[8] | Patients with systemic amyloidosis | Not specified | Sustained | >95% |

| Richards et al. (2015)[12] | 15 patients with systemic amyloidosis | Not specified | Not specified | Efficient depletion |

Table 2: SAP Depletion from Amyloid Deposits

| Study Reference | Organ/Tissue | This compound Treatment | SAP Reduction in Deposits |

| Pepys et al. (2002)[10] | Autopsied organs | Not specified | ~85% |

| Gillmore et al. (2010)[8] | Amyloidotic organs | Sustained | ~90% |

Experimental Protocols

The evaluation of this compound's efficacy has relied on several key experimental methodologies.

Quantification of Circulating SAP

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Plate Coating: Microtiter plates are coated with a capture antibody specific for human SAP.

-

Sample Incubation: Patient plasma samples, along with a standard curve of known SAP concentrations, are added to the wells.

-

Detection Antibody: A biotinylated detection antibody that also binds to SAP is added.

-

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of SAP present.

-

Measurement: The absorbance is read using a spectrophotometer, and SAP concentrations are calculated based on the standard curve.

In Vivo Imaging of Amyloid-Associated SAP

Methodology: 123I-SAP Scintigraphy

-

Radiolabeling: Purified human SAP is radiolabeled with Iodine-123 (123I).

-

Tracer Administration: A tracer dose of 123I-SAP is administered intravenously to the patient.

-

Imaging: After a 24-hour uptake period, whole-body gamma camera imaging is performed to visualize the localization of the radiolabeled SAP in amyloid deposits.

-

Baseline and Follow-up: Imaging is conducted before and after this compound treatment to assess the change in the 123I-SAP signal, indicating the removal of SAP from the deposits.

Figure 2. Experimental workflow for 123I-SAP scintigraphy.

Combination Therapy with Anti-SAP Antibodies

A significant advancement in amyloidosis treatment involves the combination of this compound with a humanized monoclonal anti-SAP antibody.[6][12][13] this compound first depletes circulating SAP, allowing the subsequently administered anti-SAP antibody to target the residual SAP bound to amyloid deposits without being neutralized in the bloodstream.[6] This targeted antibody binding initiates a complement-dependent macrophage response, leading to the clearance of amyloid deposits.[6][13]

Figure 3. Logical flow of this compound and anti-SAP antibody combination therapy.

Conclusion

This compound is a highly effective small molecule drug that depletes circulating SAP through a novel mechanism of action involving the formation and rapid hepatic clearance of SAP-CPHPC decameric complexes. This profound and sustained SAP depletion destabilizes amyloid deposits and is a critical component of a promising therapeutic strategy for amyloidosis, particularly when used in conjunction with anti-SAP antibodies. The experimental methodologies outlined in this guide have been instrumental in elucidating the efficacy and mechanism of this innovative treatment. Further research and clinical trials are ongoing to fully realize the therapeutic potential of this compound in various forms of amyloidosis.[7][14]

References

- 1. Serum amyloid P component - Wikipedia [en.wikipedia.org]

- 2. Genetic evidence for serum amyloid P component as a drug target for treatment of neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Antibodies to human serum amyloid P component eliminate visceral amyloid deposits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Sustained pharmacological depletion of serum amyloid P component in patients with systemic amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of serum amyloid P component with hexanoyl bis(d-proline) (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pentraxin.wordpress.com [pentraxin.wordpress.com]

- 12. Therapeutic Clearance of Amyloid by Antibodies to Serum Amyloid P Component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic Clearance of Amyloid - American College of Cardiology [acc.org]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Investigating the Potential Interaction Between C-Phycocyanin and Serum Amyloid P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Introduction

C-phycocyanin (Cpc), a key phycobiliprotein from Spirulina, has garnered significant attention for its antioxidant, anti-inflammatory, and neuroprotective properties[1]. Its potential to modulate pathways involved in protein aggregation has made it a subject of interest in the context of amyloid-related diseases[2][3]. Serum Amyloid P (SAP) is a highly conserved plasma protein that is universally found in amyloid deposits[4][5]. Given its role in stabilizing amyloid fibrils, SAP is a target for therapeutic intervention in amyloidosis[4][6].

The potential interaction between Cpc and SAP presents an intriguing area of research. Understanding their binding affinity could unveil novel therapeutic strategies for amyloid-related pathologies. This guide synthesizes the available, albeit indirect, evidence and provides the necessary technical framework for future investigations into this specific protein-protein interaction.

Quantitative Data on C-Phycocyanin and Amyloid Protein Interactions

Direct binding affinity data for the Cpc and SAP interaction is not currently published. However, studies on Cpc's interaction with other amyloid-forming proteins, such as bovine serum albumin (BSA), provide valuable insights into its anti-amyloidogenic properties.

Table 1: Kinetic Parameters of Bovine Serum Albumin (BSA) Amyloid Formation in the Presence of C-Phycocyanin

| C-Phycocyanin Concentration (µg/mL) | Half-life (t½) of BSA Amyloid Formation (days) | Spontaneous Fibrillation Rate Constant (k₁) (d⁻¹) |

| 0 | 12.43 | 1.820 x 10⁻² |

| 50 | 17.73 | 2.62 x 10⁻³ |

Data extracted from a study on the inhibition of BSA amyloid formation by C-phycocyanin, which indicated that Cpc hinders the spontaneous fibrillation process.[2][3]

Experimental Protocols for Investigating Protein-Protein Interactions

Several biophysical and biochemical techniques are available to characterize the interaction between two proteins like Cpc and SAP. The choice of method depends on the specific questions being addressed, such as determining binding affinity, kinetics, or structural details of the interaction.

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

-

Principle: One protein (the ligand, e.g., SAP) is immobilized on a sensor chip. A solution containing the other protein (the analyte, e.g., Cpc) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Methodology:

-

Immobilization: Covalently couple SAP to a sensor chip (e.g., a CM5 chip) via amine coupling.

-

Binding Analysis: Inject various concentrations of Cpc over the immobilized SAP surface and a reference surface.

-

Data Collection: Monitor the association and dissociation phases in real-time.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

ITC directly measures the heat change that occurs upon binding of two molecules.

-

Principle: A solution of one protein (e.g., Cpc) is titrated into a solution of the other protein (e.g., SAP) in a sample cell. The heat released or absorbed during the interaction is measured.

-

Methodology:

-

Sample Preparation: Prepare precisely concentrated solutions of Cpc and SAP in the same buffer.

-

Titration: Inject small aliquots of the Cpc solution into the SAP solution in the ITC sample cell.

-

Heat Measurement: Measure the heat change after each injection until the binding reaction reaches saturation.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the two proteins. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Co-IP is a technique used to identify physiologically relevant protein-protein interactions from cell lysates.[7]

-

Principle: An antibody specific to a "bait" protein (e.g., SAP) is used to pull it out of a solution, along with any proteins that are bound to it (the "prey," e.g., Cpc).

-

Methodology:

-

Cell Lysis: Prepare a cell lysate under non-denaturing conditions.

-

Immunoprecipitation: Incubate the lysate with an antibody against SAP that is coupled to beads.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the SAP and its binding partners from the beads.

-

Detection: Analyze the eluted proteins by Western blotting using an antibody against Cpc.

-

Visualizing Workflows and Pathways

The following diagram illustrates a general workflow for determining the binding affinity of Cpc to SAP using a technique like Surface Plasmon Resonance.

Cpc has been shown to modulate several signaling pathways, which contribute to its anti-inflammatory and anti-cancer effects.[1][8][9][10]

SAP is known to interact with Fcγ receptors (FcγR) and components of the complement system to regulate innate immune responses.[11][12]

Conclusion and Future Directions

While direct evidence of a C-phycocyanin and Serum Amyloid P interaction is currently lacking, the established anti-amyloidogenic properties of Cpc against other proteins suggest that this is a promising area for future research. The experimental protocols and pathways outlined in this guide provide a solid foundation for scientists to begin investigating the binding affinity and functional consequences of a potential Cpc-SAP interaction. Such studies could pave the way for novel therapeutic approaches targeting the stabilization of amyloid deposits in a range of debilitating diseases. Future work should focus on conducting direct binding studies using techniques like SPR or ITC to quantify the interaction, followed by cell-based assays to elucidate the functional implications of this binding.

References

- 1. Antimelanogenic effect of c-phycocyanin through modulation of tyrosinase expression by upregulation of ERK and downregulation of p38 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Interaction of Protein-Pigment C-Phycocyanin with Bovine Serum Albumin in a Gomphosis Structure Inhibiting Amyloid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Interaction of Protein-Pigment C-Phycocyanin with Bovine Serum Albumin in a Gomphosis Structure Inhibiting Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serum amyloid P component - Wikipedia [en.wikipedia.org]

- 5. Amyloid - Wikipedia [en.wikipedia.org]

- 6. Frontiers | The Development of Serum Amyloid P as a Possible Therapeutic [frontiersin.org]

- 7. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. C-Phycocyanin exerts anti-cancer effects via the MAPK signaling pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimelanogenic effect of c-phycocyanin through modulation of tyrosinase expression by upregulation of ERK and downregulation of p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serum amyloid P component: Structure, biological activity, and application in diagnosis and treatment of immune-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serum amyloid P: a systemic regulator of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of Amyloid Aggregation in Type 2 Diabetes: A Technical Guide for Researchers

A Note on CPHPC (Miridesap): Initial exploration into early-stage research of this compound for type 2 diabetes reveals a crucial distinction. The current body of scientific literature does not support this compound as a direct therapeutic candidate for type 2 diabetes. This compound, also known as miridesap, is a molecule developed to target systemic amyloidosis by depleting Serum Amyloid P component (SAP).[1][2] SAP is a universal, non-fibrillar component of all amyloid deposits, including those found in Alzheimer's disease and other systemic amyloidoses.[3][4] While islet amyloid deposits are a pathological feature of type 2 diabetes, the primary therapeutic focus in this context is the aggregation of Islet Amyloid Polypeptide (IAPP), not the depletion of the more general SAP component.[5][6]

This guide will, therefore, pivot to the core of amyloid-related research in type 2 diabetes: the aggregation of IAPP and the therapeutic strategies being developed to inhibit this process. This area of investigation holds significant promise for the development of novel disease-modifying therapies for type 2 diabetes.

Introduction: Islet Amyloid Polypeptide (IAPP) in the Pathogenesis of Type 2 Diabetes

Islet Amyloid Polypeptide (IAPP), or amylin, is a 37-amino acid peptide hormone co-secreted with insulin by pancreatic β-cells.[7] In individuals with type 2 diabetes, IAPP can misfold and aggregate, forming toxic oligomers and amyloid fibrils in the islets of Langerhans.[5][8] This process contributes to β-cell dysfunction and apoptosis, leading to a progressive decline in insulin secretion and worsening hyperglycemia.[3][9] The formation of these islet amyloid deposits is observed in the vast majority of individuals with type 2 diabetes.[6] Consequently, inhibiting the aggregation of IAPP is a key therapeutic strategy being explored to preserve β-cell mass and function.[9][10]

The IAPP Aggregation Pathway and Cellular Toxicity

The aggregation of IAPP is a complex process that begins with the misfolding of monomeric IAPP into β-sheet-rich structures. These monomers then self-assemble into soluble oligomers, which are considered the most cytotoxic species, and further aggregate into insoluble amyloid fibrils.[7][11]

Signaling Pathways and Mechanisms of IAPP-Induced β-Cell Toxicity:

Several mechanisms have been proposed for how IAPP aggregates induce β-cell death:

-

Membrane Disruption: IAPP oligomers can insert into and disrupt the integrity of the β-cell membrane, leading to increased membrane permeability and eventual cell lysis.[3][11]

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded IAPP within the ER can trigger the unfolded protein response (UPR), leading to ER stress and apoptosis.[9][12]

-

Mitochondrial Dysfunction: IAPP aggregates can impair mitochondrial function, leading to the generation of reactive oxygen species (ROS) and the initiation of the intrinsic apoptotic pathway.[9][13]

-

Inflammasome Activation: IAPP fibrils can activate the NLRP3 inflammasome in islet-resident macrophages and in β-cells themselves, leading to the production of pro-inflammatory cytokines like IL-1β, which further contribute to β-cell death.[9][14]

-

Autophagy Impairment: The accumulation of IAPP oligomers can overwhelm and impair the autophagic clearance pathway, creating a vicious cycle of aggregate accumulation and cellular stress.[15][16]

Below is a diagram illustrating the key steps in IAPP aggregation and its detrimental effects on pancreatic β-cells.

Therapeutic Strategies Targeting IAPP Aggregation

A variety of therapeutic approaches are being investigated to inhibit IAPP aggregation and its associated toxicity. These can be broadly categorized as small molecules, peptides, and antibodies.

Preclinical Data on IAPP Inhibitors

The following table summarizes key quantitative data from preclinical studies of representative IAPP inhibitors.

| Compound/Therapeutic | Class | Animal Model | Key Findings | Reference |

| D-ANFLVH | Peptide Inhibitor | hIAPP Transgenic Mice | Potent inhibitor of islet amyloid deposition, reduced islet cell apoptosis, preserved β-cell area, and improved glucose tolerance. | [8][17] |

| m81 mAb | Monoclonal Antibody | hIAPP Transgenic Mice | Specific for oligomeric and fibrillar IAPP. Prevented hyperglycemia, reduced fibril formation in islets, decreased inflammation, and maintained insulin production. | [14] |

| MSL-7 | Small Molecule (Autophagy Enhancer) | hIAPP Transgenic Mice on a high-fat diet | Increased autophagic flux, reduced IAPP oligomers, and improved glucose tolerance. | [16] |

| Epigallocatechin-3-gallate (EGCG) | Natural Product (Polyphenol) | In vitro and in silico studies | Binds to monomeric IAPP, inducing a conformational change that inhibits the formation of higher-order species. | [18][19] |

| Rutin | Natural Product (Flavonoid) | hIAPP Transgenic Mice | Delayed the onset of type 2 diabetes and disease progression, doubling the lifespan of diabetic mice with oral administration. | [20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments in the study of IAPP inhibitors.

In Vivo Efficacy Study of an IAPP Inhibitor in a Transgenic Mouse Model

Objective: To assess the in vivo efficacy of an IAPP inhibitor (e.g., D-ANFLVH) in a human IAPP (hIAPP) transgenic mouse model.

Experimental Workflow:

Protocol:

-

Animal Model: Utilize a transgenic mouse model that expresses human IAPP and develops islet amyloid pathology similar to that in human type 2 diabetes.[17]

-

Treatment Groups: Divide the mice into at least two groups: a treatment group receiving the IAPP inhibitor and a control group receiving a vehicle.

-

Administration: Administer the IAPP inhibitor (e.g., D-ANFLVH) via intraperitoneal (i.p.) injection at a predetermined dose and frequency.[17]

-

Monitoring: Monitor fasting blood glucose levels and body weight regularly throughout the study period.

-

Glucose Tolerance Test (GTT): At the end of the treatment period, perform a GTT to assess glucose homeostasis. This involves fasting the mice, administering a glucose bolus, and measuring blood glucose levels at various time points.[8]

-

Islet Isolation and Histology: Euthanize the mice and isolate the pancreata. Fix, embed, and section the pancreata for histological analysis.

-

Immunohistochemistry and Staining:

-

Data Analysis: Compare the quantified data (amyloid area, β-cell area, apoptosis rate, GTT results) between the treatment and control groups using appropriate statistical methods.

In Vitro IAPP Aggregation Assay

Objective: To determine the inhibitory effect of a compound on IAPP fibril formation in vitro.

Protocol:

-

Preparation of IAPP: Synthesize or obtain high-purity human IAPP. Dissolve the peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is monomeric and then lyophilize.

-

Assay Setup:

-

Resuspend the lyophilized IAPP in a buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare different concentrations of the test inhibitor.

-

In a 96-well plate, mix the IAPP solution with the inhibitor or vehicle control.

-

Add Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, to each well.

-

-

Kinetic Measurement:

-

Place the plate in a plate reader capable of measuring fluorescence.

-

Monitor the ThT fluorescence intensity over time at a specific excitation and emission wavelength (e.g., 440 nm excitation, 480 nm emission).

-

Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking to promote aggregation.

-

-

Data Analysis: Plot the ThT fluorescence intensity against time. The lag time and the maximum fluorescence intensity are key parameters used to assess the extent of fibrillization and the inhibitory effect of the compound.[21]

Future Directions and Conclusion

The targeting of IAPP aggregation represents a promising therapeutic avenue for preserving β-cell function in type 2 diabetes. While preclinical studies with various inhibitors have shown encouraging results, the translation of these findings into clinical applications remains a key challenge. Future research should focus on:

-

Developing orally bioavailable and potent small molecule inhibitors.

-

Conducting long-term efficacy and safety studies in relevant animal models.

-

Identifying biomarkers to monitor IAPP aggregation in humans.

-

Initiating clinical trials to evaluate the therapeutic potential of lead candidates.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The Development of Serum Amyloid P as a Possible Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Islet Amyloidosis Toxicity in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Renal gelsolin amyloidosis as a rare cause of proteinuria: a case report and literature review | springermedizin.de [springermedizin.de]

- 5. Islet amyloid polypeptide and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Causative factors for formation of toxic islet amyloid polypeptide oligomer in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IAPP/amylin and β-cell failure: implication of the risk factors of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human islet amyloid polypeptide: A therapeutic target for the management of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Discovery of Therapeutics to Curtail Islet Amyloid Polypeptide Aggregation for Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aggregation of islet amyloid polypeptide: from physical chemistry to cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. rupress.org [rupress.org]

- 14. Anti-IAPP Monoclonal Antibody Improves Clinical Symptoms in a Mouse Model of Type 2 Diabetes [mdpi.com]

- 15. JCI - Islet amyloid and type 2 diabetes: overproduction or inadequate clearance and detoxification? [jci.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Islet amyloid inhibitors improve glucose homeostasis in a transgenic mouse model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of IAPP Aggregation and Toxicity by Natural Products and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of the Early-Stage Cross-Amyloid Aggregation of Amyloid-β and IAPP via EGCG: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

The Discovery and Development of Miridesap (CPHPC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miridesap, also known as CPHPC ((R)-1-{6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl}pyrrolidine-2-carboxylic acid), is a novel, small molecule drug candidate that targets the circulating plasma protein Serum Amyloid P component (SAP). SAP is a universal component of all amyloid deposits and is implicated in the pathogenesis of amyloidosis and neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of miridesap. It includes a summary of key quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows to support further research and development in this area.

Introduction: The Rationale for Targeting Serum Amyloid P Component (SAP)

Systemic amyloidosis and Alzheimer's disease are characterized by the deposition of misfolded proteins as amyloid fibrils in various tissues, leading to organ dysfunction and cognitive decline. Serum Amyloid P component (SAP), a member of the pentraxin family of plasma proteins, is universally found in these amyloid deposits.[1] SAP binds to amyloid fibrils in a calcium-dependent manner, protecting them from proteolytic degradation and contributing to their persistence.[2] Furthermore, SAP has been shown to be directly cytotoxic to cerebral neurons.[3] These findings established SAP as a compelling therapeutic target for diseases associated with amyloid deposition. The development of a drug that could effectively deplete circulating SAP was hypothesized to promote the clearance of amyloid deposits and mitigate disease progression.

Discovery of Miridesap (this compound)

The journey to discover a potent SAP depleter began in the 1990s through a collaboration between Professor Mark Pepys's group and Roche.[3] The research focused on identifying a small molecule that could inhibit the binding of SAP to amyloid fibrils. This effort led to the development of the palindromic compound, (R)-1-{6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl}pyrrolidine-2-carboxylic acid, abbreviated as this compound and later named miridesap.[1]

Chemical Properties and Synthesis

Miridesap is a proline-derived small molecule with a symmetrical structure.[1]

Table 1: Chemical Properties of Miridesap (this compound)

| Property | Value |

| Chemical Formula | C₁₆H₂₄N₂O₆ |

| Molar Mass | 340.37 g/mol |

| Structure | (R)-1-{6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl}pyrrolidine-2-carboxylic acid |

While a detailed, step-by-step synthesis protocol for miridesap is proprietary, the general approach involves the coupling of two (R)-pyrrolidine-2-carboxylic acid molecules with a six-carbon diacyl linker. The synthesis of related pyrrolidine-2-carboxylic acid derivatives often involves standard peptide coupling techniques.[4][5]

Mechanism of Action

Miridesap's primary mechanism of action is the potent and rapid depletion of circulating SAP.[2] Its symmetrical design allows one molecule of miridesap to bind to the B-face (binding face) of two separate SAP pentamers. This cross-linking of five miridesap molecules with two SAP pentamers forms a stable decameric complex.[1][6] This complex is then rapidly recognized and cleared from the bloodstream by the liver.[2] The depletion of circulating SAP shifts the equilibrium, leading to the dissociation of SAP from amyloid deposits in tissues.[7]

Figure 1: Mechanism of action of miridesap leading to SAP depletion.

Preclinical Development

In Vitro Studies

Initial in vitro studies demonstrated that miridesap competitively inhibits the binding of SAP to amyloid fibrils with an approximately micromolar IC50.[8]

In Vivo Studies

Preclinical studies in animal models were crucial in establishing the in vivo efficacy and safety of miridesap.

Table 2: Summary of Key Preclinical Findings

| Study Type | Model | Key Findings | Reference |

| Pharmacodynamics | Human SAP transgenic mice | >95% reduction in circulating human SAP within 3 hours of administration. | [6] |

| Pharmacokinetics | Rats | Good oral bioavailability of miridesap from a prodrug (GSK294). | [9] |

| Efficacy | Amyloidotic mice | Complete removal of mouse SAP from amyloid deposits with sufficient dosage. | [8] |

| Pharmacokinetics | Dogs | Good oral bioavailability of miridesap from a prodrug (GSK294). | [9] |

Clinical Development

Miridesap has been evaluated in several clinical trials for both systemic amyloidosis and Alzheimer's disease.

Phase 1 Studies

A Phase 1 study in healthy Japanese male subjects demonstrated that intravenous infusion of miridesap was well-tolerated and resulted in a rapid, dose-dependent depletion of circulating SAP.[10][11]

A study of an oral prodrug of miridesap (GSK294) in healthy participants showed that it achieved pharmacodynamically active concentrations of miridesap, leading to a substantial and sustained depletion of plasma SAP.[9]

Systemic Amyloidosis

A Phase 1, open-label, single-dose-escalation trial (NCT01777243) was conducted in patients with systemic amyloidosis. In this study, miridesap was administered to deplete circulating SAP before the infusion of a fully humanized monoclonal anti-SAP antibody (dezamizumab).[12] The combination therapy was designed to target the residual SAP in amyloid deposits and trigger their clearance. The results showed that the treatment was generally well-tolerated and led to the removal of amyloid deposits from the liver and other organs in some patients.[13]

Alzheimer's Disease: The DESPIAD Trial

The "Depletion of Serum Amyloid P component in Alzheimer's Disease" (DESPIAD) trial (ISRCTN13656673) is a double-blind, placebo-controlled, randomized Phase IIb trial designed to evaluate the safety, tolerability, and potential efficacy of miridesap in patients with mild Alzheimer's disease.[14] The trial involves the subcutaneous administration of miridesap three times a day for 12 months. The primary outcome is safety and tolerability, with secondary outcomes including changes in brain atrophy, cognitive measures, and biomarkers in cerebrospinal fluid and plasma.[15] The results of the DESPIAD trial are anticipated in 2025.

Table 3: Summary of Miridesap Clinical Trials

| Trial Identifier | Phase | Indication | Key Objectives | Status |

| NCT01777243 | 1 | Systemic Amyloidosis | To evaluate the safety, tolerability, and pharmacodynamics of miridesap in combination with dezamizumab. | Completed |

| ISRCTN13656673 (DESPIAD) | 2b | Mild Alzheimer's Disease | To evaluate the safety, tolerability, and potential efficacy of miridesap. | Ongoing |

| Phase 1 (Japanese Subjects) | 1 | Healthy Volunteers | To characterize the safety, tolerability, pharmacokinetics, and pharmacodynamics of miridesap. | Completed |

| Oral Prodrug (GSK294) | 1 | Healthy Volunteers | To assess the safety, pharmacokinetics, and pharmacodynamics of an oral prodrug of miridesap. | Terminated |

Experimental Protocols

Competitive SAP Binding Assay (Representative Protocol)

This protocol is a representative example based on standard competitive binding assay principles.

Objective: To determine the half-maximal inhibitory concentration (IC50) of miridesap for the binding of SAP to a ligand.

Materials:

-

Purified human SAP

-

Miridesap (this compound)

-

Fluorescently labeled SAP ligand (e.g., a known small molecule binder or amyloid-beta fibrils)

-

Assay buffer (e.g., Tris-buffered saline with calcium chloride)

-

96-well microplates (black, for fluorescence assays)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a series of dilutions of miridesap in assay buffer.

-

In each well of the microplate, add a fixed concentration of purified human SAP and the fluorescently labeled SAP ligand.

-

Add the different concentrations of miridesap to the wells. Include control wells with no miridesap (maximum binding) and wells with a known saturating concentration of a non-fluorescent SAP binder (background).

-

Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

-

Measure the fluorescence intensity in each well using the plate reader.

-

Calculate the percentage of inhibition for each concentration of miridesap compared to the maximum binding.

-

Plot the percentage of inhibition against the logarithm of the miridesap concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for a competitive SAP binding assay.

Signaling Pathways and Downstream Effects

The primary signaling event initiated by miridesap is the depletion of circulating SAP. The downstream consequences are multifaceted and are an area of ongoing research. The removal of SAP from amyloid deposits is expected to make these fibrils more susceptible to clearance by endogenous mechanisms, such as phagocytosis by microglia and macrophages. Furthermore, in the context of Alzheimer's disease, reducing SAP levels in the brain may alleviate its direct neurotoxic effects. The precise signaling cascades involved in these downstream processes are complex and likely involve pathways related to innate immunity and cellular clearance mechanisms.

Figure 3: Potential downstream consequences of miridesap-induced SAP depletion.

Conclusion

Miridesap (this compound) represents a novel therapeutic strategy that targets a key pathological chaperone protein, Serum Amyloid P component. Its development has been a multi-decade endeavor, progressing from rational drug design to clinical trials in serious diseases. The unique mechanism of action, involving the cross-linking and rapid clearance of SAP, has been well-characterized. While the clinical efficacy in Alzheimer's disease is still under investigation, the development of miridesap provides a valuable case study in targeting protein-protein interactions for therapeutic benefit. The forthcoming results from the DESPIAD trial are eagerly awaited and will be pivotal in determining the future of this promising molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Targeted pharmacological depletion of serum amyloid P component for treatment of human amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification, preclinical profile, and clinical proof of concept of an orally bioavailable pro-drug of miridesap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdspdb.unc.edu [pdspdb.unc.edu]

- 9. Identification, preclinical profile, and clinical proof of concept of an orally bioavailable pro‐drug of miridesap - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Single Intravenous Dose of Miridesap in Healthy Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Serum amyloid P component controls chromatin degradation and prevents antinuclear autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An observational, non-interventional study for the follow-up of patients with amyloidosis who received miridesap followed by dezamizumab in a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hra.nhs.uk [hra.nhs.uk]

- 15. ISRCTN [isrctn.com]

Structural Analysis of the Cphpc-SAP Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analysis of the complex formed between the human pentameric protein Serum Amyloid P component (SAP) and the bivalent ligand (R)-1-{6-[R-2-carboxy-pyrrolidin-1-yl]-6-oxo-hexanoyl}pyrrolidine-2-carboxylic acid (Cphpc), also known as miridesap. The formation of this complex is a key mechanism for the therapeutic depletion of circulating SAP in conditions like amyloidosis.

Introduction to the this compound-SAP Complex

Serum Amyloid P component (SAP) is a universal non-fibrillar component of amyloid deposits, where it is believed to protect amyloid fibrils from degradation, thereby contributing to the pathogenesis of amyloidosis. This compound is a drug designed to target and deplete circulating SAP. It is a symmetrical molecule with two d-proline head groups that bind to the calcium-dependent ligand-binding sites on SAP.

The binding of this compound to SAP induces the cross-linking of two SAP pentamers to form a decameric complex. This larger complex is recognized and rapidly cleared from the bloodstream, primarily by hepatocytes in the liver. This targeted depletion of SAP is a novel therapeutic strategy to reduce the amyloid burden in patients.

Structural Elucidation of the this compound-SAP Complex

The three-dimensional structure of the this compound-SAP complex has been determined by X-ray crystallography, providing detailed insights into the molecular interactions driving complex formation.

Key Structural Features

The crystal structure reveals that five molecules of this compound bridge two pentameric SAP molecules. The interaction is calcium-dependent, with the d-proline head groups of this compound coordinating with the calcium ions in the ligand-binding pockets of SAP. A significant aspect of the interaction is the insertion of the pyrrolidine ring of this compound into a hydrophobic pocket on the SAP molecule.

Table 1: Crystallographic Data for the this compound-SAP Complex

| Parameter | Value |

| Resolution | 3.2 Å |

| Space Group | P43212 |

| Unit Cell Dimensions (a, b, c) | 230.9 Å, 230.9 Å, 281.4 Å |

| Molecules per Asymmetric Unit | 2 SAP pentamers, 5 this compound molecules |

Binding Site Interactions

The binding of this compound to SAP is characterized by a combination of electrostatic and hydrophobic interactions. The carboxylate group of the d-proline head of this compound directly interacts with the calcium ions in the SAP binding site. The pyrrolidine ring of this compound fits into a hydrophobic pocket formed by specific amino acid residues on the SAP surface.

Table 2: Key Amino Acid Residues in the this compound Binding Site of SAP

| Residue | Interaction Type |

| Asp58 | Coordinates Calcium |

| Asn59 | Coordinates Calcium |

| Glu137 | Coordinates Calcium |

| Gln148 | Coordinates Calcium |

| Tyr74 | Hydrophobic Interaction |

| Leu62 | Hydrophobic Interaction |

| Tyr64 | Hydrophobic Interaction |

Experimental Protocols

This section details the key experimental methodologies employed in the structural analysis of the this compound-SAP complex.

Purification of Human Serum Amyloid P Component (SAP)

A common method for purifying SAP from human plasma is affinity chromatography.[1][2][3]

Protocol: Affinity Chromatography Purification of SAP

-

Preparation of Affinity Column: Couple a suitable ligand, such as agarose, to a chromatography column.

-

Plasma Preparation: Obtain human plasma and centrifuge to remove cellular debris.

-

Loading: Apply the clarified plasma to the equilibrated affinity column. SAP will bind to the matrix in a calcium-dependent manner.

-

Washing: Wash the column extensively with a calcium-containing buffer to remove unbound proteins.

-

Elution: Elute the bound SAP using a buffer containing a chelating agent, such as EDTA, to remove the calcium ions, thereby disrupting the SAP-ligand interaction.

-

Further Purification (Optional): Additional purification steps, such as ion-exchange chromatography or size-exclusion chromatography, can be performed to achieve higher purity.[1][2]

-

Purity Assessment: Analyze the purity of the isolated SAP by SDS-PAGE and Western blotting.

Crystallization of the this compound-SAP Complex

The this compound-SAP complex is crystallized using the hanging-drop vapor diffusion method.

Protocol: Crystallization of the this compound-SAP Complex

-

Complex Formation: Mix purified SAP with a molar excess of this compound (typically 10-fold) in a suitable buffer containing calcium ions.

-

Crystallization Setup:

-

Pipette a small volume (e.g., 1-2 µL) of the this compound-SAP complex solution onto a siliconized glass coverslip.

-

Add an equal volume of the reservoir solution containing a precipitant (e.g., polyethylene glycol).

-

Invert the coverslip and seal it over the well of a crystallization plate containing the reservoir solution.

-

-

Incubation: Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

X-ray Diffraction Data Collection and Processing

High-resolution X-ray diffraction data is collected from the grown crystals to determine the three-dimensional structure.

Protocol: X-ray Diffraction Analysis

-

Crystal Mounting: Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol) before flash-cooling them in liquid nitrogen.

-

Data Collection: Mount the frozen crystal on a goniometer in an X-ray beamline. Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Data Processing: Process the raw diffraction images to integrate the reflection intensities and determine the unit cell parameters and space group of the crystal.

-

Structure Determination: Solve the crystal structure using molecular replacement, using the known structure of SAP as a search model.

-

Refinement: Refine the atomic model against the experimental diffraction data to improve its accuracy and agreement with the observed data.

Hepatic Clearance of the this compound-SAP Complex

The formation of the decameric this compound-SAP complex triggers its rapid removal from the circulation by the liver. As SAP is a glycoprotein, this clearance is likely mediated by receptor-mediated endocytosis in hepatocytes, primarily through the asialoglycoprotein receptor (ASGPR).[4][5]

Asialoglycoprotein Receptor (ASGPR)-Mediated Endocytosis

The ASGPR on the surface of hepatocytes recognizes and binds to glycoproteins that have exposed terminal galactose or N-acetylgalactosamine residues. The formation of the large this compound-SAP decamer may lead to a conformational change in the complex that exposes these sugar moieties, or the sheer size of the complex may trigger its recognition and subsequent endocytosis.

Caption: Hepatic clearance of the this compound-SAP complex via ASGPR-mediated endocytosis.

Logical Workflow for Structural Analysis

The overall process for the structural analysis of the this compound-SAP complex follows a logical progression from protein production to final structural validation.

Caption: Workflow for the structural analysis of the this compound-SAP complex.

Conclusion

The structural and functional understanding of the this compound-SAP complex provides a clear rationale for its therapeutic application in amyloidosis. The detailed knowledge of the binding interactions at the atomic level, elucidated through X-ray crystallography, has been instrumental in the design and development of this compound as a targeted therapy. The rapid hepatic clearance of the decameric complex underscores the efficiency of this novel pharmacological approach to deplete a pathogenic plasma protein. This guide provides researchers and drug development professionals with the core technical information and experimental frameworks necessary to further investigate and build upon this important therapeutic strategy.

References

- 1. Rapid method to isolate serum amyloid P component from human plasma. Characterization of the isolated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of human C-reactive protein and serum amyloid P component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of human serum amyloid P component (SAP) by calcium affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]

The Pharmacokinetics and Pharmacodynamics of Cphpc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cphpc, also known as miridesap, GSK2315698, or Ro 63-8695, is a novel small molecule compound designed to treat systemic amyloidosis and with potential applications in Alzheimer's disease. Its chemical name is (R)-1-{6-[(R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl}pyrrolidine-2-carboxylic acid. This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound and its oral prodrug, GSK294. The information is compiled from preclinical and clinical studies, offering insights into its mechanism of action, absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacodynamics: Mechanism of Action

The primary pharmacodynamic effect of this compound is the rapid and profound depletion of circulating Serum Amyloid P component (SAP). SAP is a universal non-fibrillar component of amyloid deposits and is believed to contribute to their stability and persistence.

This compound's unique mechanism of action involves the cross-linking of two pentameric SAP molecules in the plasma. This forms a decameric SAP-Cphpc complex, which is then rapidly cleared from circulation, primarily by the liver. This depletion of plasma SAP shifts the equilibrium, leading to the dissociation of SAP from amyloid deposits in tissues, making them more susceptible to clearance.

Signaling Pathway and Mechanism of Action

While not a classical intracellular signaling pathway, the mechanism of this compound's action can be visualized as a logical workflow.

Caption: Mechanism of this compound-mediated Serum Amyloid P (SAP) clearance.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both preclinical animal models and human clinical trials. Due to its low oral bioavailability, an oral prodrug, GSK294, was also developed.

Preclinical Pharmacokinetics of GSK294 (Oral Prodrug)

Studies in rats and dogs demonstrated good oral bioavailability of the active compound, miridesap, following administration of the prodrug GSK294. The preclinical profile in rats was found to be more predictive of the human profile than that in dogs.[1]

| Species | Dose (mg/kg) | Bioavailability of Miridesap (%) | Reference |

| Rat | 3 | 56 - 80 | [2] |

| Rat | 10 | 36 - 58 | [2] |

| Dog | 5 | 22 | [2] |

Clinical Pharmacokinetics of this compound (Miridesap) and GSK294

Clinical studies have been conducted with both intravenous this compound and the oral prodrug GSK294.

A Phase 1 study in healthy Japanese male subjects receiving a 1-hour intravenous infusion of this compound showed a dose-dependent increase in exposure (AUC and Cmax) in the 10 to 40 mg/h dose range.[3] Following a 1-hour IV infusion, rapid and substantial SAP depletion of approximately 90% was observed at higher doses. In patients with systemic amyloidosis, this compound administration resulted in a sustained depletion of circulating SAP by over 95%.[4]

For the oral prodrug GSK294, a study in healthy participants provided the following pharmacokinetic parameters for a single 200 mg dose:

| Parameter | Predicted Value (95% CI) | Observed Value (95% CI) | Reference |

| AUC (0-inf) (µg·h/mL) | 14.5 (9.5, 22.4) | 8.0 (6.3, 10.0) | [2] |

| Cmax (µg/mL) | 3.4 (2.1, 5.0) | 0.72 (0.59, 0.87) | [2] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not publicly available. However, based on the published literature, the following methodologies were employed.

Pharmacokinetic Analysis

Non-compartmental methods were utilized for the pharmacokinetic analysis of blood or plasma concentration-time data, employing software such as Phoenix WinNonlin Enterprise.[2] A two-compartment model was found to adequately describe the pharmacokinetic time course of this compound.

Serum Amyloid P Component (SAP) Quantification

Total SAP concentrations in clinical study samples were quantitatively analyzed using a fully validated electrochemiluminescent immunoassay method with the MSD QuickPlex platform.[2]

Clinical Trial Design

The clinical evaluation of this compound has involved Phase 1 and Phase 2 studies. For instance, a Phase 1 study in healthy Japanese subjects involved single intravenous infusions of 10, 20, and 40 mg of miridesap over 1 hour, and a 15-hour intravenous infusion of 20 mg/h.[3] Another study in patients with systemic amyloidosis was an open-label, adaptive design study to characterize the relationship between plasma exposure of this compound and plasma SAP depletion.

The general workflow for a clinical trial investigating this compound can be visualized as follows:

References

- 1. Identification, preclinical profile, and clinical proof of concept of an orally bioavailable pro-drug of miridesap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification, preclinical profile, and clinical proof of concept of an orally bioavailable pro‐drug of miridesap - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Single Intravenous Dose of Miridesap in Healthy Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sustained pharmacological depletion of serum amyloid P component in patients with systemic amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo and in vitro studies of Cphpc efficacy

It is possible that "Cphpc" represents a proprietary internal code name for a compound under development, a novel unpublished molecule, or a typographical error in the query. Without a verifiable scientific identifier or published data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to use standardized nomenclature, such as the International Union of Pure and Applied Chemistry (IUPAC) name, CAS Registry Number, or common drug name to ensure accurate and successful literature retrieval.

If "this compound" is a novel compound, the necessary in vivo and in vitro studies would first need to be conducted and published to form the basis of a technical guide. A general workflow for such a guide, based on typical drug development research, is outlined below.

For a hypothetical compound, a technical guide on its efficacy would typically be structured as follows:

1. Introduction:

-

Compound background: Chemical structure, class, and proposed mechanism of action.

-

Therapeutic Target: The specific biological molecule or pathway the compound is designed to modulate.

-

Preclinical Rationale: The scientific basis for investigating the compound for a particular disease.

2. In Vitro Efficacy Studies:

This section would focus on experiments conducted in a controlled environment outside of a living organism, typically involving cell cultures.

Experimental Protocols:

-

Cell Viability Assays: Detailed methods for assays like MTT, MTS, or CellTiter-Glo to determine the compound's effect on cell proliferation and cytotoxicity. This would include cell lines used, seeding densities, compound concentrations, and incubation times.

-

Target Engagement Assays: Protocols for techniques such as Western Blot, ELISA, or qPCR to confirm the compound interacts with its intended target and modulates its activity. This would specify antibodies, primers, and reaction conditions.

-

Functional Assays: Methodologies for experiments that measure a specific cellular response, such as migration assays, apoptosis assays (e.g., Annexin V staining), or reporter gene assays.

Data Presentation:

All quantitative data from these assays would be presented in tables, typically including metrics like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) across different cell lines.

Table 1: Example of In Vitro Cytotoxicity Data

| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |

| Cancer Cell A | 0.1 | 95.2 ± 3.1 | 5.7 |

| 1 | 78.4 ± 4.5 | ||

| 10 | 49.1 ± 2.8 | ||

| 100 | 15.6 ± 1.9 | ||

| Normal Cell B | 10 | 98.7 ± 2.5 | >100 |

| 100 | 91.3 ± 3.3 |

3. In Vivo Efficacy Studies:

This section would detail experiments performed in living organisms, such as animal models of a disease.

Experimental Protocols:

-

Animal Models: A description of the animal model used (e.g., xenograft mouse model, transgenic model), including species, strain, and age.

-

Dosing Regimen: Detailed information on the route of administration (e.g., oral, intravenous), dose levels, and frequency of dosing.

-

Efficacy Endpoints: The primary and secondary metrics used to evaluate the compound's effect, such as tumor volume reduction, survival rate, or specific biomarkers.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Methods for collecting and analyzing samples (e.g., blood, tissue) to correlate drug exposure with its biological effect.

Data Presentation:

Tables would be used to summarize key findings from the animal studies, such as tumor growth inhibition (TGI) percentages or changes in survival metrics.

Table 2: Example of In Vivo Tumor Growth Inhibition Data

| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 | % TGI | P-value |

| Vehicle Control | 10 | 1540 ± 210 | - | - |

| Compound X (10 mg/kg) | 10 | 820 ± 150 | 46.8 | <0.05 |

| Compound X (30 mg/kg) | 10 | 450 ± 98 | 70.8 | <0.01 |

4. Visualizations:

Diagrams created using the DOT language would be embedded to illustrate complex concepts.

Signaling Pathway Diagram:

If the compound was found to inhibit the MAPK/ERK pathway, a diagram would be generated.

Methodological & Application

Application Notes and Protocols: C-phycocyanin (Cphpc) Administration in Mouse Models of Amyloidosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of C-phycocyanin (Cphpc), a promising natural compound, in mouse models of amyloidosis. The following sections outline experimental design, dosing regimens, and key methodologies for evaluating the therapeutic potential of this compound in preclinical Alzheimer's disease research.

I. Introduction to C-phycocyanin and its Therapeutic Potential

C-phycocyanin (this compound), a pigment-protein complex from cyanobacteria such as Spirulina platensis, has garnered significant interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Preclinical studies suggest that this compound can mitigate key pathological features of Alzheimer's disease by reducing oxidative stress, inhibiting neuroinflammation, and interfering with the aggregation of amyloid-beta (Aβ) plaques.[1][2] Research in rodent models has demonstrated that administration of this compound can lead to improvements in cognitive function and a reduction in neuronal damage markers.[1]

II. This compound Administration Protocols in Amyloidosis Mouse Models

Two primary routes of administration have been successfully employed in mouse models of amyloidosis: intraperitoneal injection and oral gavage. The choice of administration route may depend on the specific experimental goals and the formulation of the this compound.

Table 1: this compound Dosage and Administration Regimens

| Administration Route | Mouse Model | Dosage | Duration | Reference |

| Intraperitoneal (IP) Injection | Oligomeric Aβ1–42-induced | 200 mg/kg | Daily for 2 weeks | [3] |

| Oral Gavage | Aβ25–35-induced | 750 mg/kg (enzyme-digested) | Daily for 22 consecutive days | [4][5] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound treatment in amyloidosis mouse models.

A. Behavioral Testing: Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral assay to evaluate spatial learning and memory, functions that are typically impaired in mouse models of Alzheimer's disease.

Protocol:

-

Apparatus: A circular tank (120 cm in diameter, 50 cm in height) filled with water (22 ± 3 °C) made opaque with non-toxic white paint. The tank is situated in a room with various distal visual cues.[6]

-

Acclimation and Visible Platform Training (Day 1):

-

Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.

-

Conduct visible platform training to ensure mice have the visual and motor capacity to perform the task. Place a visible platform (10 cm in diameter) 1 cm above the water surface.

-

Perform four trials, placing the mouse in the water facing the wall from one of four starting positions (North, South, East, West).

-

If the mouse does not find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-30 seconds.[6]

-

-

Hidden Platform Training (Days 2-5):

-